3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorine atom, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and piperidine under basic conditions.
Amination Reaction: The amino group is introduced to the pyrimidine ring using an amination reaction with 4-aminophenylboronic acid.
Fluorination: The fluorine atom is incorporated via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The final step involves coupling the fluorinated pyrimidine derivative with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 3-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide
Uniqueness
The presence of the fluorine atom in 3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide enhances its lipophilicity and metabolic stability compared to its chloro or acetamide analogs. This makes it more suitable for applications requiring prolonged activity and better bioavailability.
Properties
Molecular Formula |
C23H24FN5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-fluoro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H24FN5O/c1-16-14-21(28-23(25-16)29-12-3-2-4-13-29)26-19-8-10-20(11-9-19)27-22(30)17-6-5-7-18(24)15-17/h5-11,14-15H,2-4,12-13H2,1H3,(H,27,30)(H,25,26,28) |
InChI Key |
ITXQUVONMIKXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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